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Compound of Interest

Compound Name: Bromotriethylsilane

Cat. No.: B075722 Get Quote

For researchers, scientists, and professionals in drug development, a thorough understanding

of the spectral characteristics of reagents is paramount for reaction monitoring, quality control,

and structural elucidation. This guide provides a comparative analysis of the spectroscopic data

for bromotriethylsilane and two common alternatives: bromotrimethylsilane and bromo-tert-

butyldimethylsilane. The data presented herein, including Nuclear Magnetic Resonance (NMR),

Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), offers objective insights into their

performance and structural attributes.

Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for bromotriethylsilane and its

alternatives. This side-by-side comparison facilitates the differentiation of these compounds

based on their unique spectral fingerprints.

Table 1: ¹H NMR Spectroscopic Data
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Compound
Chemical Shift
(ppm)

Multiplicity Integration Assignment

Bromotriethylsila

ne
~1.1 (t) Triplet 9H -CH₃

~1.2 (q) Quartet 6H -CH₂-

Bromotrimethylsil

ane
~0.4 Singlet 9H -CH₃

Bromo-tert-

butyldimethylsila

ne

~0.3 Singlet 6H -Si(CH₃)₂

~1.0 Singlet 9H -C(CH₃)₃

Table 2: ¹³C NMR Spectroscopic Data

Compound Chemical Shift (ppm) Assignment

Bromotriethylsilane ~8.0 -CH₃

~9.5 -CH₂-

Bromotrimethylsilane ~2.5 -CH₃

Bromo-tert-butyldimethylsilane ~-3.0 -Si(CH₃)₂

~25.5 -C(CH₃)₃

~18.0 -C(CH₃)₃

Table 3: Infrared (IR) Spectroscopy Data
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Compound Wavenumber (cm⁻¹) Assignment

Bromotriethylsilane ~2950-2850 C-H stretch

~1460, 1380 C-H bend

~1250 Si-CH₂

~740 Si-C stretch

Bromotrimethylsilane ~2960-2850 C-H stretch

~1410 C-H bend

~1250 Si-CH₃ symmetric bend

~840 Si-C stretch

Bromo-tert-butyldimethylsilane ~2960-2860 C-H stretch

~1470, 1365 C-H bend

~1255 Si-CH₃

~830 Si-C stretch

Table 4: Mass Spectrometry (MS) Data

Compound Molecular Ion (m/z) Key Fragment Ions (m/z)

Bromotriethylsilane 194/196 (M+)
165/167 ([M-C₂H₅]⁺), 115

([Si(C₂H₅)₃]⁺)

Bromotrimethylsilane 152/154 (M+)
137/139 ([M-CH₃]⁺), 73

([Si(CH₃)₃]⁺)

Bromo-tert-butyldimethylsilane 194/196 (M+)
137/139 ([M-C(CH₃)₃]⁺), 57

([C(CH₃)₃]⁺)

Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
A solution of the analyte (bromotriethylsilane, bromotrimethylsilane, or bromo-tert-

butyldimethylsilane) is prepared by dissolving approximately 10-20 mg of the compound in 0.6-

0.7 mL of a deuterated solvent (e.g., CDCl₃) within an NMR tube. A small amount of

tetramethylsilane (TMS) is added as an internal standard (0 ppm). The ¹H and ¹³C NMR spectra

are recorded on a spectrometer operating at a suitable frequency (e.g., 400 MHz for ¹H and

100 MHz for ¹³C). For ¹H NMR, typical parameters include a spectral width of 10-15 ppm, a

relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. For ¹³C NMR, a wider

spectral width (e.g., -10 to 220 ppm) is used with a longer relaxation delay (2-5 seconds) and a

larger number of scans to improve the signal-to-noise ratio.

Infrared (IR) Spectroscopy
For liquid samples such as the trialkylsilyl bromides discussed, the attenuated total reflectance

(ATR) technique is a convenient method. A small drop of the neat liquid is placed directly onto

the ATR crystal (e.g., diamond or zinc selenide). The spectrum is then recorded over a typical

range of 4000-400 cm⁻¹ by co-adding a number of scans (e.g., 16 or 32) to obtain a high-

quality spectrum. A background spectrum of the clean ATR crystal is recorded prior to the

sample measurement and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)
Mass spectra are typically acquired using a gas chromatograph coupled to a mass

spectrometer (GC-MS) with an electron ionization (EI) source. A dilute solution of the analyte in

a volatile organic solvent (e.g., dichloromethane or diethyl ether) is injected into the GC. The

compound is separated from the solvent and introduced into the mass spectrometer. The

molecules are ionized by a 70 eV electron beam, leading to the formation of a molecular ion

and various fragment ions. The mass analyzer separates these ions based on their mass-to-

charge ratio (m/z), and a detector records their relative abundance.

Logical Workflow for Spectroscopic Analysis
The following diagram illustrates a logical workflow for the spectroscopic analysis and

identification of a trialkylsilyl bromide.
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Caption: Workflow for Spectroscopic Analysis of Trialkylsilyl Bromides.

To cite this document: BenchChem. [A Comparative Guide to the Spectroscopic Properties of
Bromotriethylsilane and Other Trialkylsilyl Bromides]. BenchChem, [2026]. [Online PDF].
Available at: [https://www.benchchem.com/product/b075722#spectroscopic-data-nmr-ir-
mass-spec-of-bromotriethylsilane]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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